

An In-depth Technical Guide to Glimepiride (C24H34N4O5S)

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Compound of Interest		
Compound Name:	C29H35N3O6S	
Cat. No.:	B15172505	Get Quote

Introduction

The chemical formula C₂₉H₃₅N₃O₆S provided in the query does not correspond to a commonly known pharmaceutical compound. However, it bears resemblance to the well-established antidiabetic drug, Glimepiride, which has a chemical formula of C₂₄H₃₄N₄O₅S. This guide will focus on Glimepiride, assuming a typographical error in the initial query. Glimepiride is a second-generation sulfonylurea oral hypoglycemic agent used extensively in the management of type 2 diabetes mellitus.[1][2] It was patented in 1979 and received FDA approval for medical use in 1995.[1] This document provides a comprehensive overview of its core properties, mechanism of action, pharmacokinetic profile, clinical efficacy, and relevant experimental protocols for an audience of researchers, scientists, and drug development professionals.

Core Properties and Mechanism of Action

Glimepiride is classified as a second-generation sulfonylurea and functions primarily as an insulin secretagogue.[1] Its main therapeutic effect is to lower blood glucose levels by stimulating the release of insulin from the pancreatic beta cells.[3] This action is dependent on the presence of functioning beta cells.[1] Beyond its effects on insulin secretion, glimepiride also has extrapancreatic effects, such as enhancing the sensitivity of peripheral tissues to insulin, which promotes glucose uptake.[4][5]

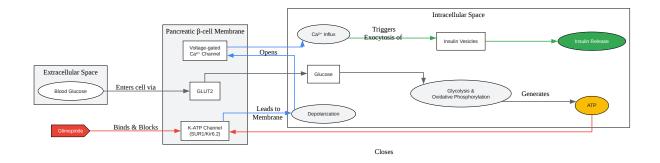
The molecular mechanism of glimepiride involves its binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channels in the plasma



membrane of pancreatic beta cells.[2][6] This binding leads to the closure of the K-ATP channels.[3] The closure of these channels causes depolarization of the cell membrane, which in turn opens voltage-dependent calcium channels.[5][7] The subsequent influx of calcium ions into the beta cells triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion into the bloodstream.[4][7]

Compared to other sulfonylureas like glibenclamide, glimepiride is associated with a lower risk of hypoglycemia.[1] This is partly because glimepiride does not interfere with the normal homeostatic suppression of insulin secretion in response to hypoglycemia.[1]

Signaling Pathway of Glimepiride-Induced Insulin Secretion



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Caption: Glimepiride's mechanism of action on pancreatic β -cells.

Pharmacokinetics



Glimepiride is completely absorbed after oral administration, with peak plasma concentrations (Cmax) reached 2 to 3 hours post-dose.[3][4] Its absorption is not significantly affected by meals, although the time to reach Cmax may be slightly increased and the mean Cmax and AUC may be slightly decreased.[3][8] Glimepiride exhibits linear pharmacokinetics over a dose range of 1 mg to 8 mg.[3] It is highly protein-bound (>99.5%).[3]

The drug is completely metabolized in the liver by the cytochrome P450 enzyme CYP2C9 into a major active metabolite, M1 (cyclohexyl hydroxymethyl derivative), and then further metabolized by cytosolic enzymes to an inactive metabolite, M2 (carboxyl derivative).[3][4] M1 possesses about one-third of the pharmacological activity of the parent compound.[3][7] Approximately 60% of the metabolites are excreted in the urine, and 40% in the feces.[3][8]

Pharmacokinetic Parameter	Value	Reference
Bioavailability	100%	[1][9]
Time to Peak (Tmax)	2-3 hours	[3][4]
Protein Binding	>99.5%	[3][4]
Volume of Distribution (Vd)	8.8 L	[3][8]
Metabolism	Hepatic (via CYP2C9)	[3][4]
Elimination Half-life	5-8 hours	[1]
Excretion	~60% Urine, ~40% Feces	[3][8]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of glimepiride in improving glycemic control in adults with type 2 diabetes.[4][10] It has been shown to be effective as a monotherapy and in combination with other antidiabetic agents, including insulin.[11][12] Glimepiride effectively reduces fasting plasma glucose (FPG), postprandial glucose (PPG), and glycosylated hemoglobin (HbA1c) levels.[4][13]

A multi-center, randomized, placebo-controlled clinical trial showed that glimepiride monotherapy (1-8 mg) titrated over 10 weeks significantly improved glycemic control compared to placebo in patients with type 2 diabetes not controlled by diet alone.[4] In a 14-week study,



glimepiride at doses of 1, 4, and 8 mg demonstrated a dose-dependent reduction in FPG and HbA1c.[13]

Parameter	Placebo	Glimepiride (1 mg)	Glimepiride (4 mg)	Glimepiride (8 mg)	Reference
Median Change in FPG (mg/dL)	N/A	-43	-70.5	-74	[13]
Mean Change in HbA1c (%)	N/A	-1.2	-1.8	-1.9	[13]
Median Change in PPG (mg/dL)	N/A	-63	-92	-94	[13]
Good Glycemic Control (HbA1c < 7.2%)	32%	69%	N/A	N/A	[13]

The incidence of hypoglycemia with glimepiride has been reported to be lower than that of other sulfonylureas, such as glibenclamide.[1][13]

Experimental Protocols Synthesis of Glimepiride (A Representative Method)

A common synthetic route for glimepiride involves several key steps. One reported method avoids the use of hazardous reagents like phosgene.[14][15] The following protocol is a generalized representation of such a synthesis.

Materials:

• 3-Ethyl-4-methyl-3-pyrrolin-2-one

Foundational & Exploratory





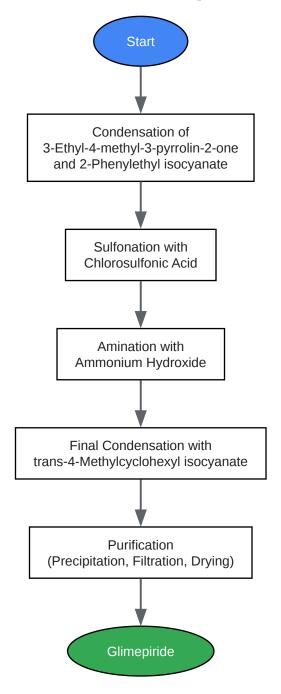
- 2-Phenylethyl isocyanate
- Chlorosulfonic acid
- Ammonium hydroxide (concentrated)
- trans-4-Methylcyclohexyl isocyanate
- Potassium carbonate
- Acetone
- Toluene

Procedure:

- Condensation: 3-Ethyl-4-methyl-3-pyrrolin-2-one is condensed with 2-phenylethyl isocyanate.[15] This reaction can be carried out at elevated temperatures (e.g., 150°C), potentially in a solvent like toluene to better control the reaction.[15] This forms 3-ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrrolin-1-carboxamide.
- Sulfonation: The product from step 1 is then sulfonated using chlorosulfonic acid at a controlled temperature (e.g., 40°C) to yield the corresponding benzenesulfonyl chloride derivative.[15]
- Amination: The sulfonyl chloride is reacted with concentrated ammonium hydroxide to form the sulfonamide, 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl] benzene sulfonamide.[15]
- Final Condensation: The sulfonamide is then condensed with trans-4-methylcyclohexyl isocyanate.[15] This reaction is typically carried out in a solvent system such as acetone and toluene, in the presence of a base like potassium carbonate, and under reflux for several hours to yield the final product, glimepiride.[15]
- Purification: The crude glimepiride is then purified, which may involve precipitation by adding water, followed by filtration, washing, and drying.[15] Recrystallization from a suitable solvent may be performed to achieve higher purity.



Experimental Workflow for Glimepiride Synthesis



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Caption: A generalized workflow for the synthesis of Glimepiride.

Conclusion



Glimepiride is a well-characterized second-generation sulfonylurea that plays a significant role in the management of type 2 diabetes. Its primary mechanism of stimulating insulin secretion, coupled with its extrapancreatic effects and a favorable pharmacokinetic profile, makes it an effective glucose-lowering agent. The established synthetic routes and extensive clinical data provide a solid foundation for its continued use and for further research into its therapeutic applications and potential for novel drug delivery systems.

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